
1-Boc-L-azetidine-2-carboxylic acid
Description
1-Boc-L-azetidine-2-carboxylic acid (CAS: 51077-14-6) is a chiral azetidine derivative with a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a carboxylic acid substituent at the 2-position of the four-membered azetidine ring. Its molecular formula is C₉H₁₅NO₄, and it has a molecular weight of 201.22 g/mol . The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in peptide synthesis, medicinal chemistry, and asymmetric catalysis. It is synthesized via Boc-protection of L-azetidine-2-carboxylic acid, achieving high yields (up to 99%) .
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSDZKYYXDDN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370335 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51077-14-6 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route Overview
This method, adapted from Heterocycles (2018), involves a 13-step sequence starting from L-aspartic acid (3). Key steps include selective esterification, Boc protection, and cyclization to form the azetidine ring:
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Selective Esterification :
L-Aspartic acid undergoes esterification with chlorotrimethylsilane (TMSCl) in methanol to yield methyl N-Boc-L-aspartate (4) in 99% yield . -
Boc Protection :
The amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. -
Cyclization :
Reduction of the carboxyl group with NaBH₄ and subsequent intramolecular amidation forms the azetidine ring.
Reaction Scheme:
Optimization and Yield
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Advantages :
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Challenges :
Resolution of Racemic Azetidine-2-Carboxylic Acid Followed by Boc Protection
Racemate Synthesis and Chiral Resolution
As described in CN103467350A, racemic azetidine-2-carboxylic acid is synthesized via bromination of γ-butyrolactone, followed by benzylation and catalytic hydrogenation. The racemate is resolved using D-α-phenylethylamine:
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Salt Formation :
1-Benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol to form diastereomeric salts. -
Crystallization :
Cooling and filtration yield (S)-1-benzyl-azetidine-2-carboxylic acid with 37.8% yield and >98% ee . -
Debenzylation :
Palladium-catalyzed hydrogenation removes the benzyl group, yielding (S)-azetidine-2-carboxylic acid (81.9% yield ).
Boc Protection of Resolved Azetidine-2-Carboxylic Acid
The free amine is protected using Boc anhydride in a biphasic solvent system (dichloromethane/water) with sodium hydroxide:
Key Data:
Direct Boc Protection of Pre-Synthesized L-Azetidine-2-Carboxylic Acid
Standard Boc Protection Protocol
This method assumes prior access to enantiomerically pure L-azetidine-2-carboxylic acid (e.g., via microbial resolution or asymmetric synthesis). The amine is protected under mild conditions:
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Reaction Conditions :
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Solvent: Tetrahydrofuran (THF)/water (1:1).
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Reagents: Boc anhydride (1.2 equiv), sodium hydroxide (1.5 equiv).
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Temperature: 0°C to room temperature.
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Workup :
Acidification with HCl precipitates the product, which is recrystallized from ethanol.
Yield and Efficiency:
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Yield : 90–95% (theoretical).
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Scalability : Suitable for kilogram-scale production.
Comparative Analysis of Methods
Parameter | Method 1 | Method 2 | Method 3 |
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Starting Material | L-Aspartic acid | γ-Butyrolactone | L-Azetidine-2-carboxylic acid |
Number of Steps | 13 | 6 | 1 |
Overall Yield | 49% | 30%* | 90% |
Enantiomeric Excess (ee) | >98% | >98% | Dependent on input |
Scalability | Multigram | Industrial | Flexible |
Key Advantage | No chromatography | Low-cost reagents | Simplicity |
*Combined yield for resolution and debenzylation.
Industrial Applications and Recent Advances
Chemical Reactions Analysis
Types of Reactions
1-Boc-L-azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted azetidines.
Scientific Research Applications
Peptide Synthesis
1-Boc-L-azetidine-2-carboxylic acid is primarily utilized in solid-phase peptide synthesis (SPPS). Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild acidic conditions, facilitating the assembly of complex peptides. This application is crucial in developing peptide-based therapeutics and vaccines, as it enables the incorporation of azetidine into peptide sequences, enhancing structural diversity .
Medicinal Chemistry
The compound has been investigated for its potential as a building block in drug development. Its unique azetidine ring structure contributes to the modulation of biological activity in various therapeutic areas:
- Anti-infective Agents : Research indicates that derivatives of this compound exhibit activity against a range of pathogens, including bacteria and viruses .
- Cancer Research : The compound's role as a precursor for synthesizing inhibitors targeting specific pathways involved in cancer progression has been noted. For instance, its derivatives are being explored for their effects on apoptosis and cell cycle regulation .
Biochemical Research
In biochemical applications, this compound serves as a reagent for studying various biological processes:
- Protein Interactions : It is used to investigate interactions between proteins and small molecules, aiding in the understanding of enzyme mechanisms and signaling pathways.
- Targeted Drug Delivery Systems : The compound is also being explored for its potential use in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer treatments by directing cytotoxic agents to tumor cells .
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing the synthesis of a specific peptide using this compound as a key building block demonstrated improved yields and purity when employing automated SPPS techniques. The incorporation of azetidine enhanced the peptide's stability and bioactivity compared to traditional amino acids.
Case Study 2: Antiviral Activity
Research conducted on derivatives of this compound revealed promising antiviral properties against HIV and HCV. The mechanism was attributed to the inhibition of viral proteases, suggesting potential therapeutic applications in antiviral drug development.
Mechanism of Action
The mechanism of action of 1-Boc-L-azetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active azetidine-2-carboxylic acid upon metabolic activation. The molecular targets and pathways involved vary based on the specific biological context and the nature of the active compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereoisomers
Azetidine-2-carboxylic Acid (CAS: 2517-04-6)
- Structure : Lacks the Boc group; carboxylic acid at the 2-position.
- Molecular Weight: 101.10 g/mol (C₄H₇NO₂).
- Properties : Highly reactive due to the unprotected amine, limiting its direct use in multi-step syntheses. Soluble in water and polar organic solvents .
- Applications: Precursor for amino acid analogs and natural product synthesis.
Azetidine-3-carboxylic Acid (CAS: 36476-78-5)
- Structure : Carboxylic acid at the 3-position; positional isomer.
- Molecular Weight: 101.10 g/mol (C₄H₇NO₂).
- Properties : Altered ring geometry affects hydrogen-bonding capacity and solubility. Used in polymer chemistry and as a ligand .
(R)-1-Boc-azetidine-2-carboxylic Acid (CAS: 228857-58-7)
Derivatives with Alternative Protective Groups
1-Fmoc-Azetidine-3-carboxylic Acid (CAS: 193693-64-0)
- Structure : Fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc; carboxylic acid at 3-position.
- Properties : Fmoc is base-labile (vs. acid-labile Boc), enabling orthogonal protection strategies in peptide synthesis .
Methyl 1-Boc-azetidine-2-carboxylate (CAS: 255882-72-5)
Functionalized Azetidine Derivatives
3-Cyano-1-Boc-azetidine-3-carboxylic Acid (CAS: 1158759-45-5)
- Structure: Cyano (-CN) substituent at the 3-position.
- Properties: Electron-withdrawing cyano group increases electrophilicity, useful in click chemistry and nitrile-based transformations .
1-Boc-2-oxo-azetidine-3-carboxylic Acid (CAS: 1370018-27-1)
Key Data Tables
Table 1: Structural and Physical Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
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1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 | C₉H₁₅NO₄ | 201.22 | Boc, carboxylic acid (2°) |
Azetidine-2-carboxylic acid | 2517-04-6 | C₄H₇NO₂ | 101.10 | Carboxylic acid (2°) |
Azetidine-3-carboxylic acid | 36476-78-5 | C₄H₇NO₂ | 101.10 | Carboxylic acid (3°) |
1-Fmoc-Azetidine-3-carboxylic acid | 193693-64-0 | C₁₉H₁₇NO₄ | 335.34 | Fmoc, carboxylic acid (3°) |
Research Findings and Trends
- Solubility : Boc protection reduces water solubility compared to unprotected analogs (e.g., azetidine-2-carboxylic acid is water-soluble, while this compound prefers organic solvents like THF or DCM) .
- Stereoselectivity : The L-configuration of this compound is preferred in enantioselective syntheses, as shown in asymmetric aldol reactions .
- Safety : Boc-protected derivatives generally exhibit lower acute toxicity compared to unprotected amines (e.g., azetidine-3-carboxylic acid has hazard code H315/H319 for skin/eye irritation) .
Biological Activity
1-Boc-L-azetidine-2-carboxylic acid (CAS Number: 51077-14-6) is a compound that has garnered attention in various fields of biological research due to its intriguing properties and potential applications. This article explores the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₉H₁₅NO₄
- Molecular Weight : 201.22 g/mol
- Melting Point : 105-110 °C
- Density : 1.2 g/cm³
- Boiling Point : 321 °C at 760 mmHg
- Optical Activity : [α]D -120.0±2.0° in methanol .
Antimalarial Activity
Recent studies have highlighted the potential antimalarial properties of azetidine derivatives, including this compound. A study demonstrated that certain azetidine-containing small molecules could inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with notable potency against drug-resistant strains. The compound BRD8468, a structural analog, exhibited an EC₅₀ value of 0.27 µM against PfD10 and >20 µM cytotoxicity against human cell lines, indicating a favorable therapeutic index .
Proline Metabolism
This compound has been studied for its effects on proline metabolism in Escherichia coli. In experiments with proline-requiring auxotrophs, it was observed that the compound inhibited growth in wild-type strains while stimulating growth in mutants at specific concentrations, suggesting a sparing effect on proline metabolism. This effect was quantified through radiolabeled incorporation studies, revealing that the compound could reduce proline catabolism significantly .
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological pathways:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in proline metabolism and potentially other metabolic pathways.
- Selective Toxicity : Its selective toxicity towards certain cell lines suggests that it may target specific cellular mechanisms or structures, which could be exploited for therapeutic purposes.
Case Study 1: Antimalarial Efficacy
In a comparative study of azetidine derivatives, researchers synthesized various compounds and evaluated their efficacy against Plasmodium falciparum. The findings indicated that modifications at the nitrogen atom of azetidines could enhance potency and selectivity against malaria parasites while maintaining low toxicity to human cells .
Case Study 2: Proline Sparing Effect
Research involving E. coli auxotrophs demonstrated that when L-azetidine-2-carboxylic acid was introduced into growth media containing proline, it exhibited a sparing effect. This was evidenced by decreased proline catabolism and increased incorporation into protein synthesis in mutant strains .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 1-Boc-L-azetidine-2-carboxylic acid, and how does its carboxyl group influence reactivity?
- Methodological Answer : The carboxyl group in this compound enables nucleophilic acyl substitution reactions, facilitating the formation of esters, amides, or other derivatives. A common synthesis route involves Boc-protection of the azetidine nitrogen followed by carboxylation. Solubility in polar solvents like DMF or DMSO (due to the carboxyl group) allows for efficient reaction conditions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. How should researchers select solvents for experiments involving this compound?
- Methodological Answer : The compound exhibits solubility in water and organic solvents (e.g., DCM, THF, DMF, DMSO) due to its polar carboxyl and azetidine groups. Solvent choice depends on the reaction type:
- Polar aprotic solvents (DMF/DMSO) : Ideal for nucleophilic substitutions or coupling reactions.
- Aqueous systems : Suitable for studies mimicking biological environments.
Pre-solubility testing under controlled pH and temperature is advised to avoid precipitation .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the Boc group or carboxylate degradation. Use inert gas (N₂/Ar) purging during weighing to minimize moisture exposure. Safety protocols include wearing gloves, masks, and lab coats, with immediate rinsing of exposed skin/eyes using water .
Advanced Research Questions
Q. How can this compound be used to study protein misfolding via proline substitution?
- Methodological Answer : As a non-proteinogenic analog of proline, this compound can be incorporated into peptide chains during synthesis, disrupting folding. Researchers should:
- Optimize incorporation : Use low-temperature solid-phase peptide synthesis to minimize premature deprotection.
- Validate incorporation : Employ LC-MS or MALDI-TOF to confirm substitution efficiency.
- Assess misfolding : Compare circular dichroism (CD) spectra of substituted vs. native proteins .
Q. What strategies improve stereochemical control in asymmetric syntheses using this compound as a chiral building block?
- Methodological Answer : To enhance enantioselectivity:
- Chiral auxiliaries : Pair the compound with Evans’ oxazolidinones to direct stereochemistry.
- Catalytic asymmetric conditions : Use Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP).
- Monitor stereochemistry : Analyze intermediates via chiral HPLC or X-ray crystallography .
Q. How can researchers design experiments to synthesize and characterize novel derivatives of this compound?
- Methodological Answer :
- Derivatization : React the carboxyl group with amines (for amides) or alcohols (for esters) using coupling agents like EDC/HOBt.
- Characterization : Use ¹H/¹³C NMR to confirm functionalization and FT-IR to track carbonyl shifts.
- Stability assays : Test derivatives under physiological conditions (pH 7.4, 37°C) to identify candidates for biological studies .
Q. What analytical techniques are most effective for resolving contradictions in purity assessments of this compound?
- Methodological Answer : Discrepancies in purity data often arise from residual solvents or byproducts. Use:
- HPLC-MS : Quantify impurities with reverse-phase C18 columns and gradient elution.
- Elemental analysis : Verify stoichiometric ratios of C, H, N.
- Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition .
Q. How should researchers address contradictory data in studies involving this compound’s biological activity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.